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Natural Source and Significance

Parasorbic acid is the cyclic lactone of sorbic acid and is notably found as the sole constituent of

"Vogelbeerol" oil, obtained by steam distillation of the acidified juice of ripe rowanberries (Sorbus

aucuparia L.) [1] [2]. Rowanberries themselves are rich in various bioactive compounds, including

vitamins, polysaccharides, organic acids, and polyphenols [3].

The key distinction between parasorbic acid and its derivative is critical for safety:

Parasorbic Acid: The primary, naturally occurring form in the raw berry. It is toxic and can cause
indigestion and nausea [4].

Sorbic Acid: Formed from parasorbic acid through thermal treatment or hydrolysis. It is a benign
and widely used food preservative [1] [4].

This conversion means that while raw rowanberries are astringent and infrequently used, processing makes

them safe for consumption in jams, jellies, syrups, and alcoholic beverages [3] [4].

Chemical Identification and Properties

The table below summarizes the key identifiers and predicted properties of parasorbic acid.
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Property Description / Value

IUPAC Name (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one [4]

Common Names Parasorbic acid, sorbic oil, γ-Hexenolactone [4] [2]

CAS Registry Number 10048-32-5 [1] [2]

Chemical Formula C₆H₈O₂ [1] [4]

Average Molecular Weight 112.128 g/mol [1] [2]

SMILES C[C@H]1CC=CC(=O)O1 [2]

InChI Key DYNKRGCMLGUEMN-YFKPBYRVSA-N [2]

Class Dihydropyranones [1] [2]

Solubility (Water) 50 g/L (estimated) [4]

logP (Predicted) 0.74 - 1.24 [1] [2]

pKa (Strongest Acidic) 17.46 (Predicted) [1]

Bioavailability Yes (Predicted) [1]

Rule of Five Yes (Predicted) [1]

Analytical Methodologies

While a specific LC-MS/MS method for parasorbic acid was not found, the following advanced protocol for

carboxylic acid-containing metabolites (CCMs) can be adapted for its analysis. Parasorbic acid falls into this

class of compounds, and derivatization is often key to sensitive and accurate quantification [5].

Optimized LC-MS/MS Workflow for Carboxylic Acid Metabolites
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The following diagram illustrates the general workflow for analyzing carboxylic acids like parasorbic acid

using chemical derivatization and LC-MS/MS:

Sample Preparation

Chemical Derivatization

LC Separation

MS/MS Detection (MRM)

Data Analysis

Reagent: Phenylenediamine

MRM Optimization

Click to download full resolution via product page

Workflow for LC-MS/MS analysis of carboxylic acids via derivatization

Sample Preparation: Use minimal sample volumes (e.g., from cell lines, tissue, serum, plasma,

urine, or saliva) [5].
Chemical Derivatization:

Principle: Derivatization is crucial for enhancing chromatographic separation on reverse-phase
columns and improving electrospray ionization (ESI) efficiency, thereby increasing sensitivity

[5].
Protocol: Employ phenylenediamine-based derivatization. This reaction introduces a

benzimidazole-based ionizable group to the carboxylic acid molecule, which significantly
improves ionization efficiency and detection sensitivity in positive ion mode [5].

LC Separation:
Technique: Ultra-Performance Liquid Chromatography (UPLC).
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Performance: Achieves symmetrical peak shapes and baseline separation for most derivatives

within a short run time of 4 to 10 minutes, making the method high-throughput [5].
MS/MS Detection:

Technique: Multiple Reaction Monitoring (MRM) via tandem mass spectrometry.
Method Validation: The protocol demonstrates excellent performance with recovery rates of

90% to 105%, coefficients of variation (CVs) ≤ 10%, and high linearity (regression coefficients
of 0.99) across a wide concentration range (0.1 ng/mL to 10 µg/mL). Limits of detection (LOD)

can be as low as 0.01 ng/mL [5].
Ion Transitions: For linear derivatives of mono- and di-carboxylic acids, the most intense

daughter ion is often observed at m/z 166.06 [5]. Precursor ions (Q1) and specific product ions
(Q3) must be optimized for parasorbic acid.

Toxicology and Safety Assessment

Recent research using advanced computational and experimental methods has raised important questions

about the long-term safety of sorbic acid and its salts, which are metabolically related to parasorbic acid.

Mechanisms of Hepatotoxicity and Carcinogenicity

A 2025 study used network toxicology and molecular docking to elucidate potential mechanisms, validated

by in vitro assays [6]. The research identified 124 and 106 potential targets for hepatotoxicity and

carcinogenicity, respectively. Key hub genes included CASP3, EGFR, ESR1, MYC, and STAT3 [6]. Pathway

analysis revealed that these targets are significantly associated with cancer-related pathways, including

chemical carcinogenesis-receptor activation and the PI3K-Akt signaling pathway [6].

The following diagram summarizes the proposed mechanistic pathway based on the 2025 study:
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Proposed hepatotoxic and carcinogenic pathway of potassium sorbate

Experimental Validation: In vitro assays on LO2 human liver cells confirmed that potassium sorbate
exposure led to:

Dose-dependent cytotoxicity.
Increased levels of liver injury markers (ALT, AST, LDH).

Depletion of reduced glutathione (GSH).
Elevation of reactive oxygen species (ROS).
Changes in gene expression consistent with the proposed network model [6].
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Key Takeaways for Researchers

Source and Conversion: Rowanberry (Sorbus aucuparia L.) is the primary natural source of
parasorbic acid. Its conversion to the safe, widely used preservative sorbic acid via heating or

hydrolysis is a critical detoxification step [3] [4] [2].
Analytical Strategy: For sensitive and accurate quantification, researchers should employ a

derivatization LC-MS/MS approach. The phenylenediamine-based method provides a robust
framework for analyzing parasorbic acid and other CCMs in complex biological matrices [5].

Safety Reevaluation: While potassium/sorbic acid salts are generally recognized as safe (GRAS),
recent high-quality studies suggest that a systematic re-evaluation of their long-term toxicity,

particularly concerning hepatotoxicity and carcinogenic potential, is warranted [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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